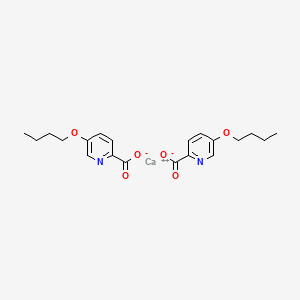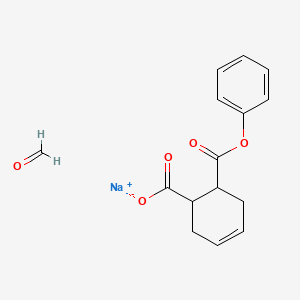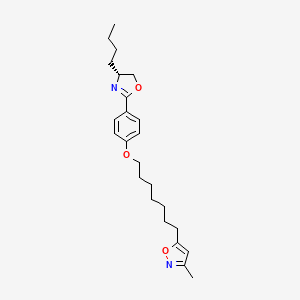
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl-substituted oxazoline ring and a phenoxy heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring. For the specific compound , the synthesis would likely involve the following steps:
Formation of Nitrile Oxide: This can be achieved by treating a suitable precursor, such as an aldoxime, with an oxidizing agent like chloramine-T.
Cycloaddition Reaction: The nitrile oxide is then reacted with an alkyne under controlled conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. Catalysts such as copper (I) or ruthenium (II) are commonly used in these processes. recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions include isoxazole N-oxides, isoxazolines, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazole derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some isoxazole derivatives are used in pharmaceuticals, such as COX-2 inhibitors and beta-lactamase-resistant antibiotics.
Industry: Isoxazoles are used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of isoxazole derivatives depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, COX-2 inhibitors containing isoxazole rings inhibit the cyclooxygenase-2 enzyme, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar to isoxazole but with the nitrogen atom in a different position.
Pyrrole: Contains only nitrogen in the ring, lacking the oxygen atom.
Furan: Contains only oxygen in the ring, lacking the nitrogen atom.
Uniqueness
Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is unique due to its specific functional groups and the combination of the isoxazole and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
112270-46-9 |
|---|---|
Molecular Formula |
C24H34N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[7-[4-[(4R)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1 |
InChI Key |
OMIOBJBQYFOBLK-OAQYLSRUSA-N |
Isomeric SMILES |
CCCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


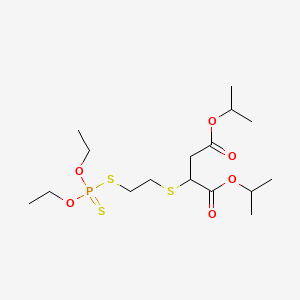
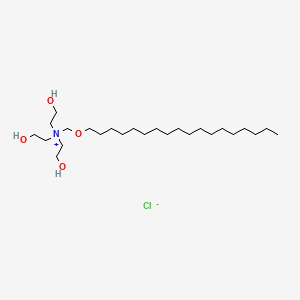
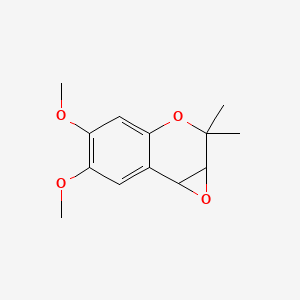

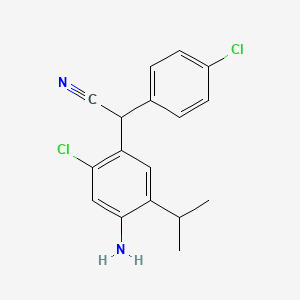
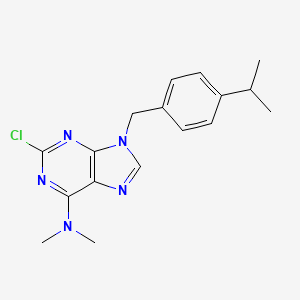
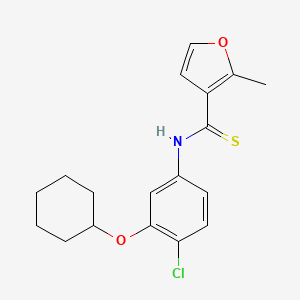

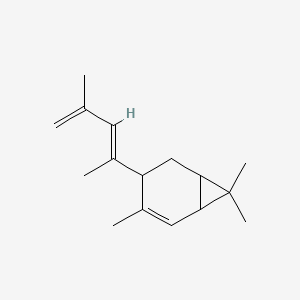
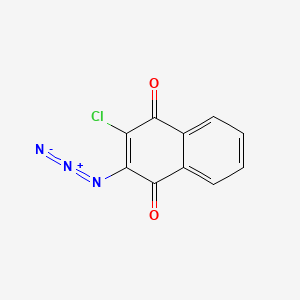
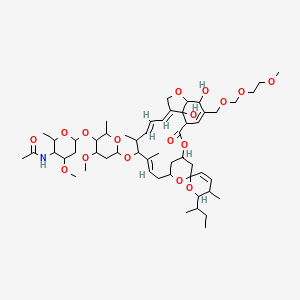
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
